Callypentayne
Description
Callypentayne is a bioactive phenylpropanoid compound identified for its structural complexity and diverse applications in coordination chemistry and pharmaceutical research.
Properties
Molecular Formula |
C21H20 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(12Z,18Z)-henicosa-12,18-dien-1,3,8,10,20-pentayne |
InChI |
InChI=1S/C21H20/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5,7,17,19H,9-15H2/b7-5-,19-17- |
InChI Key |
BZASOWOKZUQCSW-PICUFFSDSA-N |
Isomeric SMILES |
C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C |
Canonical SMILES |
C#CC=CCCCCC=CC#CC#CCCCC#CC#C |
Synonyms |
callyberyne A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioactivity | Primary Use |
|---|---|---|---|---|
| This compound | ~350 (estimated) | 0.5 (DMSO) | Metal chelation | Catalysis, Therapeutics |
| Quercetin | 302.24 | 10 (Water) | Antioxidant | Nutraceuticals |
| Coumarin | 146.14 | 1.2 (Ethanol) | Anticoagulant, Fluorescence | Sensors, Pharmaceuticals |
Data derived from analytical methods described in supplementary Tables 1–8 () and structural classifications in .
Functional Comparison with Organonitrogen Compounds
However, this compound’s phosphine-alkene hybrid ligands offer higher electron-donating capacity than traditional nitrogen-based ligands, enhancing catalytic turnover in cross-coupling reactions .
Analytical Challenges in Comparative Studies
Comparative studies of this compound face methodological limitations:
- Extraction Variability : Batch-dependent composition differences and incomplete extraction may skew reported bioactivity or solubility data .
- Method Sensitivity: Advanced techniques (e.g., HPLC-MS) are required to distinguish this compound from structurally analogous polyketides, as noted in supplementary materials from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
